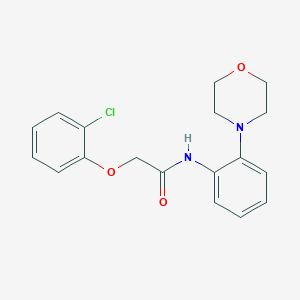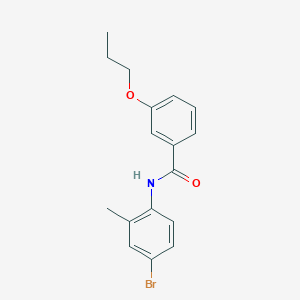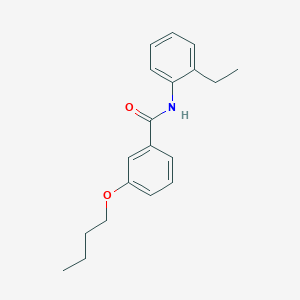![molecular formula C15H15N3OS B251708 3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide CAS No. 330831-40-8](/img/structure/B251708.png)
3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MPTB and is a member of the benzamide class of compounds.
Wirkmechanismus
MPTB acts by inhibiting the activity of TGF-β1, a protein that plays a key role in the development of fibrosis and cancer. TGF-β1 promotes the growth and differentiation of fibroblasts, which are cells that produce collagen and other extracellular matrix proteins. By inhibiting the activity of TGF-β1, MPTB prevents the excessive accumulation of scar tissue and inhibits the growth of cancer cells.
Biochemical and physiological effects:
MPTB has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. It inhibits the activity of TGF-β1, which plays a key role in the development of fibrosis and cancer. MPTB also inhibits the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
MPTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-inflammatory, anti-cancer, and anti-fibrotic effects. However, there are also some limitations to using MPTB in lab experiments. It can be difficult to solubilize in aqueous solutions, and its stability in solution can be a concern.
Zukünftige Richtungen
There are several future directions for research on MPTB. One area of interest is the development of new derivatives of MPTB with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic applications of MPTB in other diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, further research is needed to elucidate the precise mechanism of action of MPTB and to determine its safety and efficacy in clinical trials.
In conclusion, 3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it an attractive target for further research. The synthesis method of MPTB is relatively straightforward, and its mechanism of action involves the inhibition of TGF-β1. While there are some limitations to using MPTB in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
The synthesis of MPTB involves the condensation of 2-amino-6-methylpyridine with 3-methylbenzoic acid, followed by the reaction of the resulting amide with carbon disulfide and potassium hydroxide. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPTB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, MPTB has been found to inhibit the activity of a protein called TGF-β1, which plays a key role in the development of fibrosis, a condition characterized by the excessive accumulation of scar tissue in organs. MPTB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
330831-40-8 |
|---|---|
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-3-7-12(9-10)14(19)18-15(20)17-13-8-4-6-11(2)16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
NOAVUWCFAJJUBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)
![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251637.png)
![N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251639.png)
![N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251640.png)
![Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B251641.png)


![5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B251644.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)